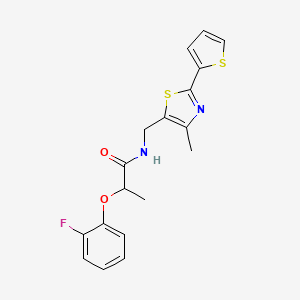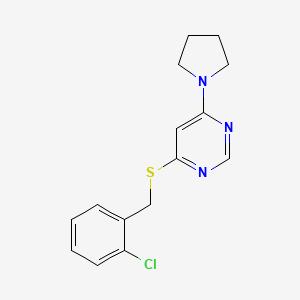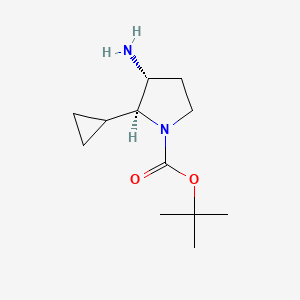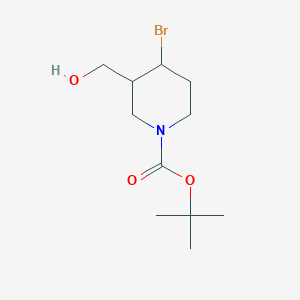![molecular formula C24H26N4O3 B2825354 N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide CAS No. 1251615-58-3](/img/structure/B2825354.png)
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Synthesis and evaluation of novel quinazolinone analogues, including derivatives structurally similar to the compound of interest, have demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor effects against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, with potency often surpassing that of traditional chemotherapy agents like 5-FU. Molecular docking studies suggest these effects may be mediated through inhibition of key cancer-related enzymes such as EGFR-TK and B-RAF kinase, highlighting their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Research on quinazolinone derivatives has also shown these compounds to possess notable antimicrobial properties. A series of derivatives synthesized and evaluated for their antimicrobial efficacy displayed significant activity against various bacterial strains, including resistant ones. This suggests a potential role for these compounds in addressing the growing issue of antibiotic resistance (Mehta et al., 2019).
Neuroprotective Effects
A specific anilidoquinoline derivative structurally related to the compound of interest was synthesized and found to exhibit significant neuroprotective effects, including antiviral and antiapoptotic activities, in the context of Japanese encephalitis. This suggests potential therapeutic applications in viral encephalitis and other neurological conditions (Ghosh et al., 2008).
Antihistamine Agents
Derivatives of quinazolinone have been explored for their H1-antihistaminic activity, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. This research indicates potential applications for quinazolinone derivatives in treating allergic reactions and asthma (Alagarsamy et al., 2014).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among the synthesized compounds, some showed potent analgesic and anti-inflammatory effects with lower ulcerogenic potential compared to standard drugs, suggesting their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2015).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-10-12-27(13-11-16)23-20-8-3-4-9-21(20)28(24(31)26-23)15-22(30)25-19-7-5-6-18(14-19)17(2)29/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRHVCNEBNLWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)


![[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B2825282.png)
![Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate](/img/structure/B2825283.png)




![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)
![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)
